![molecular formula C19H17NO2 B1511198 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine CAS No. 1375069-19-4](/img/structure/B1511198.png)
5-[3-(Benzyloxy)phenyl]-2-methoxypyridine
Overview
Description
5-[3-(Benzyloxy)phenyl]-2-methoxypyridine is a chemical compound recognized for its distinctive structure and potential applications in various scientific fields. The compound's core structure consists of a pyridine ring substituted with a benzyloxy group at the 3-position and a methoxy group at the 2-position. This unique configuration grants the compound specific chemical and physical properties, making it a valuable subject in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylation of 3-phenyl-2-methoxypyridine
Reaction: : The initial step involves the benzylation of 3-phenyl-2-methoxypyridine. This can be achieved using benzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Conditions: : The reaction is typically carried out at elevated temperatures ranging from 80°C to 100°C to ensure complete conversion.
Methoxylation
Reaction: : Introducing the methoxy group at the 2-position can be performed using methanol under acidic conditions, often with a catalyst like sulfuric acid or a Lewis acid.
Conditions: : This reaction typically occurs under reflux conditions at temperatures around 60°C to 80°C.
Industrial Production Methods
In an industrial setting, the preparation of 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine involves scalable processes with optimized yields and minimal by-products. These processes often employ continuous flow reactors to maintain consistent reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation
The benzyloxy group in 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine is susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction
Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents: : Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution
The compound can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents: : Sodium hydride (NaH), halogenated nucleophiles.
Major Products Formed
Oxidation Products: : Benzyloxybenzoic acid, benzyloxybenzaldehyde.
Reduction Products: : Piperidine derivatives.
Substitution Products: : Phenyl derivatives with varied functional groups.
Scientific Research Applications
5-[3-(Benzyloxy)phenyl]-2-methoxypyridine has diverse applications across several scientific disciplines:
Chemistry: : Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, serving as a probe in biochemical assays.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Applied in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine exerts its effects involves its interaction with specific molecular targets.
Molecular Targets: : Enzymes, receptors, or nucleic acids within biological systems.
Pathways Involved: : Inhibition of enzymatic activity, modulation of receptor signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
When compared to other compounds with a similar structure, such as 5-(3-phenyl)-2-methoxypyridine and 5-(3-benzyloxy)phenylpyridine, 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine exhibits unique properties due to the simultaneous presence of both the benzyloxy and methoxy groups.
Similar Compounds
5-(3-phenyl)-2-methoxypyridine
5-(3-benzyloxy)phenylpyridine
3-benzyloxybenzene derivatives
Its unique structural features contribute to distinct reactivity patterns and biological activities, making it an essential compound for research and industrial applications.
How's that for depth? Want to explore any specific section more?
Properties
IUPAC Name |
2-methoxy-5-(3-phenylmethoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-19-11-10-17(13-20-19)16-8-5-9-18(12-16)22-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYIQIUOEUWONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743000 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-19-4 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)
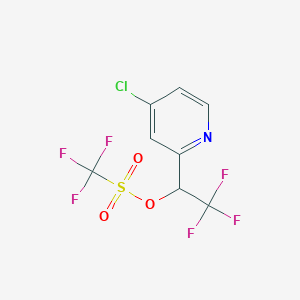
![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)
![4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol](/img/structure/B1511130.png)

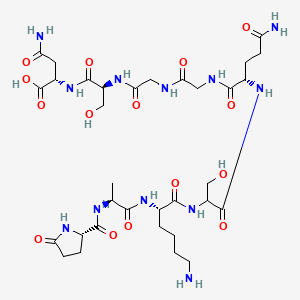
![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)
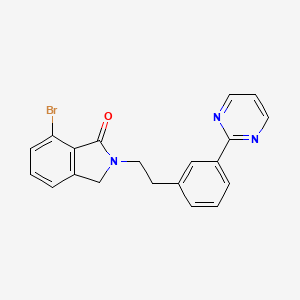
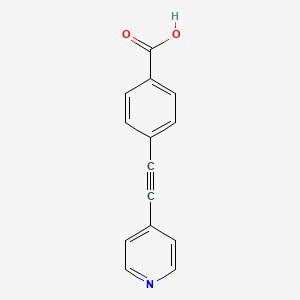
![[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride](/img/structure/B1511154.png)
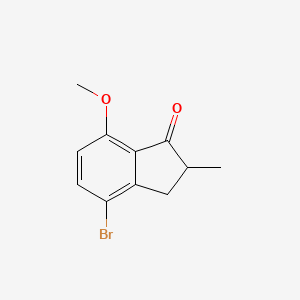
![5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1511163.png)

